molecular formula C8H15Cl2NO B1420806 3-(Chloromethyl)quinuclidin-3-ol hydrochloride CAS No. 247195-81-9

3-(Chloromethyl)quinuclidin-3-ol hydrochloride

Cat. No.: B1420806
CAS No.: 247195-81-9
M. Wt: 212.11 g/mol
InChI Key: HQBMHODSJGNNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)quinuclidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C8H15Cl2NO and its molecular weight is 212.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that quinuclidinol, a related compound, is used as a chiral building block for many antimuscarinic agents . Antimuscarinic agents target muscarinic acetylcholine receptors, inhibiting the parasympathetic nerve impulses.

Mode of Action

Quinuclidinol acts as a chiral building block in the synthesis of antimuscarinic agents , which work by blocking the action of acetylcholine, a neurotransmitter in the nervous system.

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)quinuclidin-3-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to certain receptors, modulating their function and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, the compound can enhance cholinergic signaling by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can affect neurotransmission and potentially improve cognitive functions. In other cell types, this compound may modulate metabolic pathways, influencing energy production and cellular growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme’s active site. Additionally, this compound can interact with other biomolecules, such as receptors and ion channels, modulating their function and influencing cellular responses . These interactions can lead to changes in gene expression and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro studies, it has been observed that the compound remains stable under controlled conditions, maintaining its activity over extended periods . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to this compound can result in adaptive cellular responses, potentially altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling and improve cognitive functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and can be mitigated by adjusting the dosage to an optimal level . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

3-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO.ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;/h7,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBMHODSJGNNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247195-81-9
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247195-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)quinuclidin-3-ol hydrochloride
Reactant of Route 2
3-(Chloromethyl)quinuclidin-3-ol hydrochloride
Reactant of Route 3
3-(Chloromethyl)quinuclidin-3-ol hydrochloride
Reactant of Route 4
3-(Chloromethyl)quinuclidin-3-ol hydrochloride
Reactant of Route 5
3-(Chloromethyl)quinuclidin-3-ol hydrochloride
Reactant of Route 6
3-(Chloromethyl)quinuclidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.